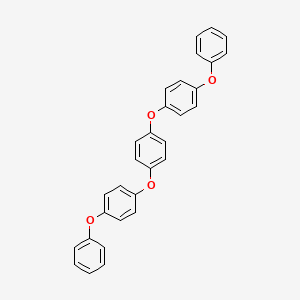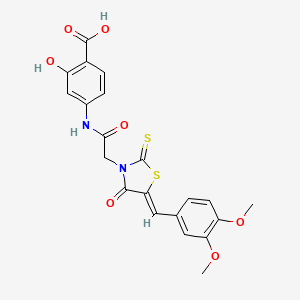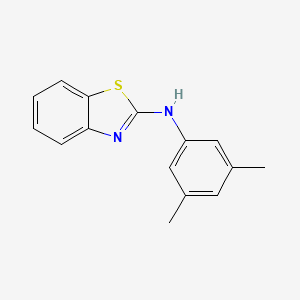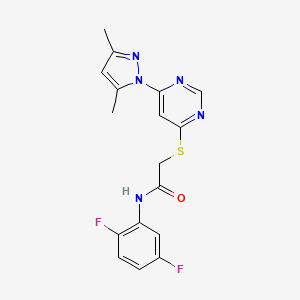![molecular formula C20H16ClN3O3S B2737995 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide CAS No. 920437-41-8](/img/structure/B2737995.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzodioxoles, which are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzodioxol group attached to a pyridazin ring, which is further connected to a sulfanyl group and an acetamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzodioxol and pyridazin groups could potentially undergo electrophilic aromatic substitution reactions, while the sulfanyl group could participate in oxidation or reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would be influenced by the polarities of its functional groups . The compound is likely to be a solid at room temperature .科学的研究の応用
Synthesis and Structural Analysis
- Research has demonstrated interest in the synthesis and crystal structure analysis of related compounds, highlighting methods to explore the chemical and physical properties of sulfanyl acetamides and their derivatives. For instance, the crystal structures of compounds with similar frameworks have been determined, showing folded conformations and intramolecular hydrogen bonding, which could suggest potential for specific interactions in biological systems (S. Subasri et al., 2016).
Biological Activities and Applications
- Certain derivatives have been investigated for their potential biological activities, including antitumor and antimicrobial effects. For example, novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety have been synthesized and evaluated for their antitumor activity, indicating the potential of such compounds in developing new therapeutic agents (S. Alqasoumi et al., 2009).
Molecular Docking and Computational Studies
- Computational studies and molecular docking have been employed to assess the binding affinities and interactions of similar compounds with biological targets. This approach is crucial in drug discovery, providing insights into the potential efficacy of compounds as inhibitors or modulators of specific proteins or enzymes. For instance, some compounds have been subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, which could inform further pharmacological studies (E. M. Flefel et al., 2018).
Chemical Transformations and Mechanistic Insights
- Studies on related compounds have also delved into chemical transformations, such as the Smiles rearrangement, contributing to the understanding of reaction mechanisms and pathways that can be leveraged to synthesize novel derivatives with potential scientific applications (Y. Maki et al., 1973).
将来の方向性
The future directions for research on this compound could include further exploration of its potential anticancer activity, as well as investigation of its other biological activities. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .
特性
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-12-2-4-14(9-15(12)21)22-19(25)10-28-20-7-5-16(23-24-20)13-3-6-17-18(8-13)27-11-26-17/h2-9H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSZOOSFJXVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

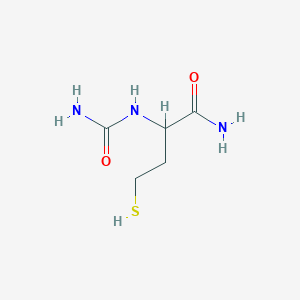
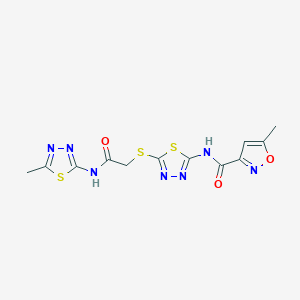
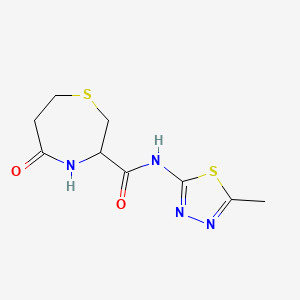
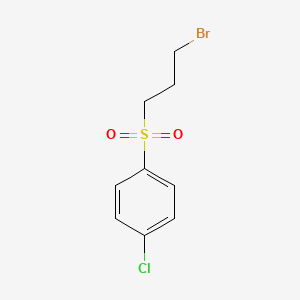
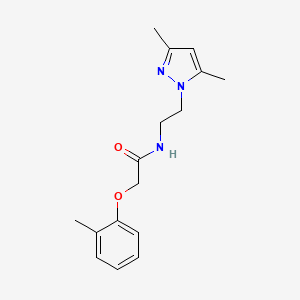
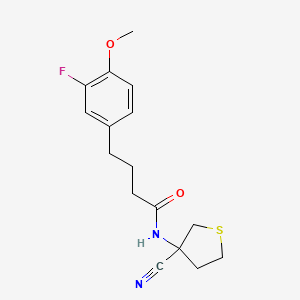
![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)
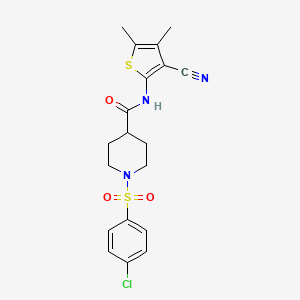
![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)
